molecular formula C22H31FN4O7 B10848583 F(4-Fluoro)VAE

F(4-Fluoro)VAE

Cat. No.: B10848583
M. Wt: 482.5 g/mol
InChI Key: HREKBPJJOGCVRC-RPZXMPESSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of F(4-Fluoro)VAE typically involves the incorporation of fluorine atoms into the peptide structure. . The reaction conditions often include the use of polar solvents such as acetonitrile or dimethylformamide, and the reactions are typically carried out at room temperature to moderate temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain, with the incorporation of fluorinated amino acids at specific positions. The use of automated peptide synthesizers can enhance the efficiency and scalability of this process.

Chemical Reactions Analysis

Types of Reactions

F(4-Fluoro)VAE can undergo various chemical reactions, including:

    Oxidation: The fluorine atoms in the compound can participate in oxidation reactions, leading to the formation of fluorinated derivatives.

    Reduction: Reduction reactions can modify the peptide backbone, potentially altering its biological activity.

    Substitution: The fluorine atoms can be substituted with other functional groups, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve mild temperatures and neutral to slightly acidic pH levels.

Major Products

The major products formed from these reactions include various fluorinated peptides and their derivatives, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of F(4-Fluoro)VAE involves its interaction with HMGR, where it acts as a competitive inhibitor. By binding to the active site of the enzyme, this compound prevents the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . This inhibition can lead to reduced cholesterol levels in cells, making it a potential candidate for cholesterol-lowering therapies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to F(4-Fluoro)VAE include other fluorinated peptides and competitive inhibitors of HMGR, such as:

Uniqueness

This compound is unique due to its specific structure and high affinity for HMGR, which makes it a potent inhibitor compared to other fluorinated peptides. Its ability to incorporate fluorine atoms into the peptide backbone also provides it with enhanced stability and resistance to metabolic degradation .

Properties

Molecular Formula

C22H31FN4O7

Molecular Weight

482.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C22H31FN4O7/c1-11(2)18(27-20(31)15(24)10-13-4-6-14(23)7-5-13)21(32)25-12(3)19(30)26-16(22(33)34)8-9-17(28)29/h4-7,11-12,15-16,18H,8-10,24H2,1-3H3,(H,25,32)(H,26,30)(H,27,31)(H,28,29)(H,33,34)/t12-,15-,16-,18-/m0/s1

InChI Key

HREKBPJJOGCVRC-RPZXMPESSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)F)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)F)N

Origin of Product

United States

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